molecular formula C19H15BrN2O5 B2969690 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid CAS No. 380475-05-8

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid

Cat. No.: B2969690
CAS No.: 380475-05-8
M. Wt: 431.242
InChI Key: BWHUVLHWBGYLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid , also known by its IUPAC name 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoic acid , is a chemical compound with the molecular formula C₁₉H₁₅ClN₂O₅. It belongs to the class of benzoic acid derivatives and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of a substituted benzaldehyde (3-bromo-4,5-dimethoxyphenyl) with malononitrile, followed by cyclization to form the benzoic acid ring. The specific synthetic route and reaction conditions may vary depending on the research paper or method employed .


Molecular Structure Analysis

The molecular structure of 3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid consists of a benzoic acid core with an appended cyanoprop-2-enoylamino group. The presence of the bromine and dimethoxy substituents on the phenyl ring contributes to its unique properties. Refer to the ChemSpider link for a visual representation of the structure .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and cyclizations. Its reactivity depends on the functional groups present, such as the cyano group and the phenolic hydroxyl group. Researchers have explored its reactivity in the context of drug development and organic synthesis .


Physical and Chemical Properties Analysis

  • Safety Information : Warning (Hazard statements: H302, H312, H315, H319, H332, H335). Refer to the MSDS for detailed safety precautions .

Safety and Hazards

This compound may pose risks associated with ingestion, skin contact, and inhalation. Precautions include proper handling, protective equipment, and adherence to safety guidelines. Consult the provided MSDS for detailed safety information .

Properties

IUPAC Name

3-[[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUVLHWBGYLBD-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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